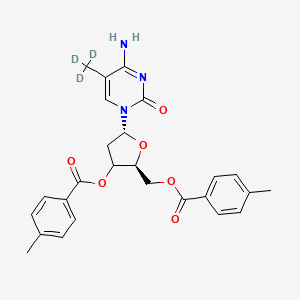
2-Amino-1-naphthyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-naphthyl hydrogen sulfate is an organic compound with the molecular formula C10H9NO4S It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group at the 2-position and a hydrogen sulfate group at the 1-position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-naphthyl hydrogen sulfate can be achieved through several methods. One common approach involves the reaction of 2-naphthylamine with sulfuric acid. The reaction typically proceeds under acidic conditions, where the amino group of 2-naphthylamine reacts with sulfuric acid to form the hydrogen sulfate ester. The reaction can be represented as follows:
2-Naphthylamine+H2SO4→2-Amino-1-naphthyl hydrogen sulfate
Another method involves the conversion of aryl-N-sulphohydroxylamines to o-aminoaryl hydrogen sulfates using acetone and light or pyridine as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-naphthyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrogen sulfate group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, hydroxylated naphthalenes, and various substituted naphthyl compounds.
Applications De Recherche Scientifique
2-Amino-1-naphthyl hydrogen sulfate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-1-naphthyl hydrogen sulfate involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to biological effects. For example, it can be metabolized to form ortho-hydroxyamines, which have been shown to exhibit carcinogenic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of 2-Amino-1-naphthyl hydrogen sulfate.
2-Amino-1-naphthol: A related compound with similar chemical properties.
4-Aminodiphenyl: Another aromatic amine with biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form hydrogen sulfate esters makes it valuable in various synthetic applications.
Propriétés
Numéro CAS |
605-92-5 |
|---|---|
Formule moléculaire |
C10H9NO4S |
Poids moléculaire |
239.25 g/mol |
Nom IUPAC |
(2-aminonaphthalen-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C10H9NO4S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15-16(12,13)14/h1-6H,11H2,(H,12,13,14) |
Clé InChI |
WCLTXNJDYMNZDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




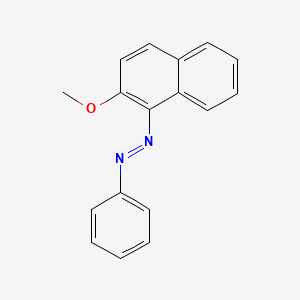

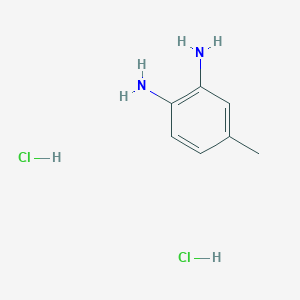
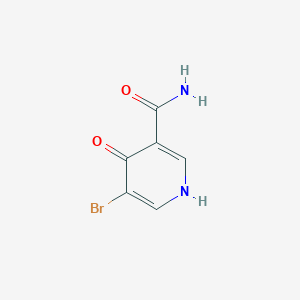

![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
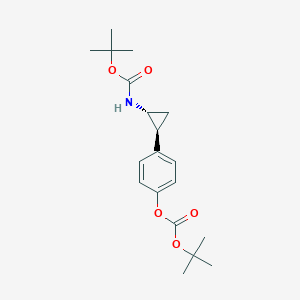


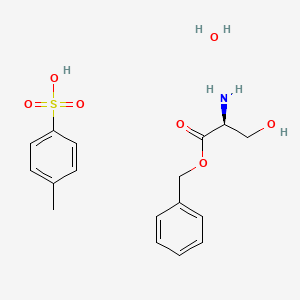
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
